molecular formula C24H21NO B4012964 7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

Cat. No. B4012964
M. Wt: 339.4 g/mol
InChI Key: XHUSCYCIYLFFBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives involves ultrasound-promoted one-pot synthesis techniques. A series of these derivatives can be synthesized via three-component coupling from aromatic aldehydes, 1-naphthylamine, and 5,5-dimethylcyclohexane-1,3-dione catalyzed by stannous chloride dihydrate (SnCl2 · 2H2O) under ultrasonic irradiation at room temperature. These methods offer advantages such as high yields, short reaction times, and mild reaction conditions (Zang et al., 2011), (Zang et al., 2010).

Molecular Structure Analysis

The molecular structure and spectra of similar compounds have been explored through synthesis and spectral analysis. Quantum chemical studies on molecular geometry, chemical reactivity, and the molecular electrostatic potential (MEP) of related compounds provide insight into the electronic structure and chemical behavior of 7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclocondensation and multicomponent reactions (MCR), to form structurally diverse derivatives. Notable reactions include the efficient ultrasound-promoted synthesis and the use of Succinimide-N-sulfonic acid (SuSA) as a recyclable catalyst for one-pot synthesis, highlighting the simplicity, high yields, and wide substrate applicability of these methodologies (Ghashang et al., 2017).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, play a crucial role in understanding the behavior of these compounds in different environments. X-ray diffraction studies offer detailed insights into the crystal packing, molecular conformation, and intermolecular interactions, which are essential for designing compounds with desired physical properties (Thimmegowda et al., 2008).

properties

IUPAC Name

7-(4-methylphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)22-19-14-13-16-5-2-3-6-18(16)24(19)25-20-7-4-8-21(26)23(20)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSCYCIYLFFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-methylphenyl)-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

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